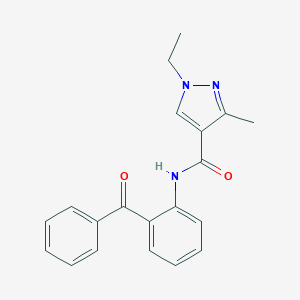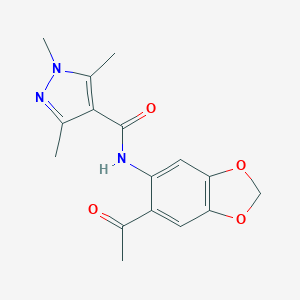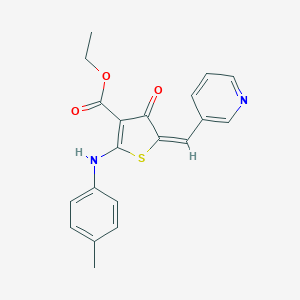
N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as BML-210, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme and has shown promising results in the treatment of various inflammatory conditions.
Mecanismo De Acción
BML-210 selectively inhibits the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of pro-inflammatory prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
BML-210 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the growth and proliferation of cancer cells in vitro. However, further studies are needed to determine its efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BML-210 is a useful tool for studying the role of N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in various inflammatory conditions. Its selective inhibition of this compound allows for the study of its specific effects on inflammation and pain without affecting the production of other important prostaglandins. However, its use is limited by its low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several potential future directions for the study of BML-210. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been implicated in the development of Alzheimer's disease, and BML-210's ability to selectively inhibit this enzyme makes it a promising candidate for further study. Another area of interest is the development of more soluble derivatives of BML-210, which could improve its efficacy and ease of administration in lab experiments.
Métodos De Síntesis
The synthesis of BML-210 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-benzoylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide. This intermediate compound is then reacted with acetic anhydride to form the acetylated derivative, which is further reacted with benzoyl chloride to yield BML-210.
Aplicaciones Científicas De Investigación
BML-210 has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as arthritis, cancer, and Alzheimer's disease. It has been shown to selectively inhibit the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting this enzyme, BML-210 can reduce inflammation and pain associated with these conditions.
Propiedades
Fórmula molecular |
C20H19N3O2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(2-benzoylphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-23-13-17(14(2)22-23)20(25)21-18-12-8-7-11-16(18)19(24)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,21,25) |
Clave InChI |
QYENEJZFFZRKRV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
SMILES canónico |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B280266.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280268.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280270.png)

![ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280273.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
![6-Amino-4-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280275.png)
![6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280276.png)
![ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)

![2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B280285.png)

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B280291.png)
